molecular formula C15H22N2O3S B4976169 N-tert-butyl-3-(pyrrolidine-1-sulfonyl)benzamide

N-tert-butyl-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B4976169
M. Wt: 310.4 g/mol
InChI Key: PUSQGYVZDGDDDS-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound that features a benzamide core substituted with a tert-butyl group and a pyrrolidine-1-sulfonyl group

Mechanism of Action

The mechanism of action of “N-(tert-butyl)-3-(1-pyrrolidinylsulfonyl)benzamide” is not known .

Future Directions

As of now, there are no known future directions for "N-(tert-butyl)-3-(1-pyrrolidinylsulfonyl)benzamide" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(pyrrolidine-1-sulfonyl)benzamide typically involves the reaction of 3-aminobenzamide with tert-butyl isocyanide and pyrrolidine-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-3-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be investigated for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as enzyme inhibition or receptor modulation.

    Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of new polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-3-(bromomethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

Uniqueness

N-tert-butyl-3-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of both the tert-butyl and pyrrolidine-1-sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-tert-butyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)16-14(18)12-7-6-8-13(11-12)21(19,20)17-9-4-5-10-17/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSQGYVZDGDDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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